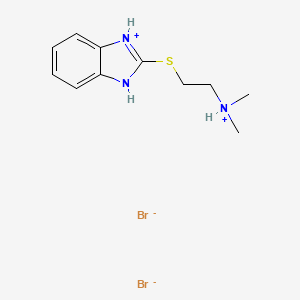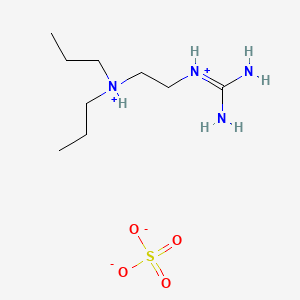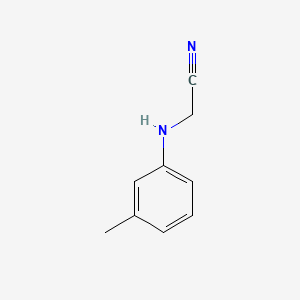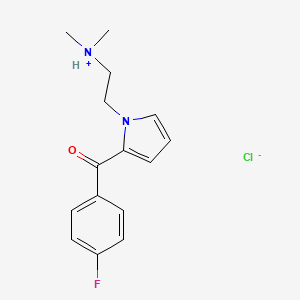
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrole ring with a dimethylaminoethyl halide under basic conditions.
Fluorobenzoylation: The final step is the acylation of the pyrrole ring with p-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Dimethylamino)ethyl)-2-benzoylpyrrole monohydrochloride: Similar structure but lacks the fluorine atom.
1-(2-(Dimethylamino)ethyl)-2-(p-chlorobenzoyl)pyrrole monohydrochloride: Similar structure but has a chlorine atom instead of fluorine.
1-(2-(Dimethylamino)ethyl)-2-(p-methylbenzoyl)pyrrole monohydrochloride: Similar structure but has a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-(Dimethylamino)ethyl)-2-(p-fluorobenzoyl)pyrrole monohydrochloride may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
14927-35-6 |
|---|---|
Molekularformel |
C15H18ClFN2O |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
2-[2-(4-fluorobenzoyl)pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H17FN2O.ClH/c1-17(2)10-11-18-9-3-4-14(18)15(19)12-5-7-13(16)8-6-12;/h3-9H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
KDMJXOIPHXOXOV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN1C=CC=C1C(=O)C2=CC=C(C=C2)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


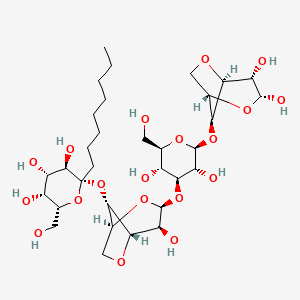

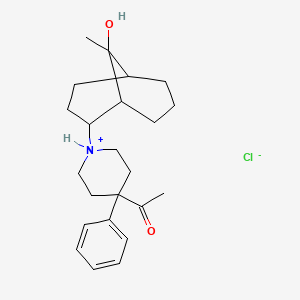
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
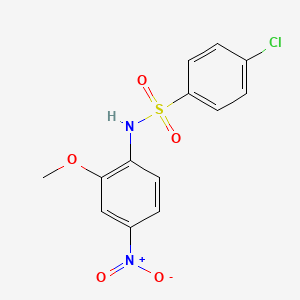

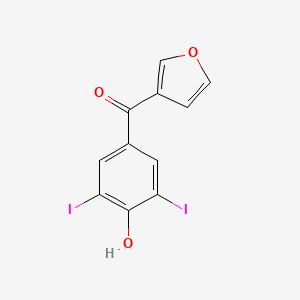
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
